3-phosphonato-D-glycerate(3-)

CAS No.:

Cat. No.: VC1957967

Molecular Formula: C3H4O7P-3

Molecular Weight: 183.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4O7P-3 |

|---|---|

| Molecular Weight | 183.03 g/mol |

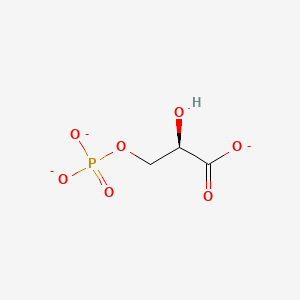

| IUPAC Name | (2R)-2-hydroxy-3-phosphonatooxypropanoate |

| Standard InChI | InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1 |

| Standard InChI Key | OSJPPGNTCRNQQC-UWTATZPHSA-K |

| Isomeric SMILES | C([C@H](C(=O)[O-])O)OP(=O)([O-])[O-] |

| Canonical SMILES | C(C(C(=O)[O-])O)OP(=O)([O-])[O-] |

Introduction

Chemical Identity and Structure

Basic Identification

3-Phosphonato-D-glycerate(3-) is an organophosphate oxoanion derived from the deprotonation of the carboxy and phosphate OH groups of 3-phospho-D-glyceric acid. It exists as the predominant ionic species at physiological pH (7.3) and functions as a fundamental metabolite in human biochemistry .

The compound is formally classified as:

-

An organophosphate oxoanion

-

A hydroxy monocarboxylic acid anion

-

A conjugate base of 3-phospho-D-glyceric acid

Chemical Structure and Properties

The molecular formula of 3-phosphonato-D-glycerate(3-) is C₃H₄O₇P³⁻ with a molecular weight of approximately 182.97 daltons . Its structure contains a three-carbon backbone with a carboxylate group, a hydroxyl group, and a phosphate group.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄O₇P³⁻ |

| Average Molecular Weight | 182.97 daltons |

| SMILES Notation | C(C(C(=O)[O-])O)OP(=O)([O-])[O-] |

| Charge | -3 |

| Stereochemistry | D-configuration |

| Parent Compound | 3-phospho-D-glyceric acid |

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

| Synonym | Reference |

|---|---|

| 3-phosphonato-D-glycerate(3-) | |

| 3-P-D-glycerate | |

| D-glycerate-3-P | |

| 3fjg (identifier) | |

| 4gwk (identifier) |

The IUPAC name for the related parent compound is (2R)-2-hydroxy-3-(phosphonatooxy)propanoate .

Biochemical Significance

Metabolic Role

3-Phosphonato-D-glycerate(3-) serves as a critical intermediate in central carbon metabolism. The related compound, 3-phosphoglyceric acid, functions as a key metabolite in both glycolysis and the Calvin-Benson cycle . During glycolysis, 3-phosphoglycerate is produced from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase, which simultaneously generates ATP .

In the Calvin-Benson cycle, 3-phosphoglycerate is typically the product formed after the fixation of CO₂, with two molecules of 3-phosphoglycerate produced for each molecule of CO₂ fixed . This makes it a fundamental component of photosynthetic carbon fixation.

Position in Metabolic Pathways

The compound occupies a strategic position in metabolic networks, connecting various pathways:

| Pathway | Role | Reaction Direction |

|---|---|---|

| Glycolysis | Intermediate | 1,3-bisphosphoglycerate → 3-phosphoglycerate → 2-phosphoglycerate |

| Gluconeogenesis | Intermediate | Reverse of glycolysis |

| Calvin-Benson Cycle | Primary fixation product | RuBP + CO₂ → Unstable 6C intermediate → 2× 3-phosphoglycerate |

| Serine Biosynthesis | Precursor | 3-phosphoglycerate → 3-phosphohydroxypyruvate → serine |

The dynamic interconversion between 3-phosphoglycerate and 2-phosphoglycerate, catalyzed by phosphoglycerate mutase, represents a crucial step in energy metabolism .

Enzymatic Interactions

Key Enzymes and Reactions

Several enzymes interact specifically with 3-phosphoglycerate, catalyzing various transformations:

Phosphoglycerate Kinase (PGK)

This enzyme catalyzes the conversion between 3-phosphoglycerate and 1,3-bisphosphoglycerate:

ATP + 3-phospho-D-glycerate ⇌ ADP + 3-phospho-D-glyceroyl phosphate

In glycolysis, this reaction proceeds in the direction of ATP synthesis, while in the Calvin cycle, it consumes ATP .

Phosphoglycerate Mutase

This enzyme catalyzes the reversible interconversion of 3-phosphoglycerate and 2-phosphoglycerate:

3-phospho-D-glycerate ⇌ 2-phospho-D-glycerate

Multiple isoforms of this enzyme exist, including phosphoglycerate mutase 1, 2, and 3 .

D-3-Phosphoglycerate Dehydrogenase

This enzyme catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate:

3-phospho-D-glycerate + NAD(+) → 3-phosphonooxypyruvate + NADH

This reaction represents the first step in the serine biosynthesis pathway.

Enzyme Table

Biological Distribution and Function

Occurrence in Living Systems

3-Phosphonato-D-glycerate(3-) and its related forms exist across all domains of life, from bacteria to humans . As a fundamental metabolite, it is present in virtually all cells that perform glycolysis or photosynthesis.

Specialized Functions

Beyond its role in central metabolism, 3-phosphoglycerate serves as:

-

A precursor for serine biosynthesis, which subsequently leads to the production of glycine and cysteine through the homocysteine cycle

-

A connection point between glycolysis and other metabolic pathways

-

An indicator of cellular energy status

Research Applications and Developments

Metabolic Engineering

The central position of 3-phosphoglycerate in carbon metabolism makes it a target for metabolic engineering approaches. Manipulation of enzymes interacting with this compound can redirect carbon flux toward desired products.

Enzymatic Assays

D-Glyceraldehyde 3-phosphate, which is metabolically related to 3-phosphoglycerate, has been demonstrated as a crucial reagent in enzymatic assays for glycolysis pathways. These assays are particularly valuable for assessing glyceraldehyde 3-phosphate dehydrogenase activities, which play a vital role in understanding cellular energy production and metabolic disorders .

Bacterial Metabolism Studies

Research has shown that L-glyceraldehyde 3-phosphate can be metabolized by Escherichia coli to produce sn-glycerol 3-phosphate (G3P) through an NADPH-dependent enzyme. This conversion is significant as G3P can be incorporated into bacterial phosphoglycerides . This finding illustrates the diverse metabolic pathways involving phosphorylated glycerate derivatives across different organisms.

Analytical Methods

Detection and Identification

The presence of 3-phosphonato-D-glycerate(3-) in biological samples can be detected through various analytical techniques:

-

Liquid chromatography coupled with mass spectrometry (LC-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Enzymatic assays using specific enzymes like phosphoglycerate kinase

Spectral Properties

The compound has characteristic spectral properties that aid in its identification:

| Analytical Method | Observable Properties |

|---|---|

| Mass Spectrometry | Molecular ion peak at m/z ≈ 183 |

| NMR Spectroscopy | Characteristic phosphorus and carbon signals |

| Infrared Spectroscopy | Distinct phosphate and carboxylate absorption bands |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume